2-(3-Nitrophenoxy)benzoic acid
Overview
Description
“2-(3-Nitrophenoxy)benzoic acid” is a chemical compound with the molecular formula C13H9NO5 . It is a white to yellow solid at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various techniques. For instance, DFT studies can be used to evaluate the entire electron density and organic reactive sites of the compound .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, benzoic acid, a related compound, has been studied extensively. For example, it reacts with OH, NO3, and SO4 radicals in atmospheric water droplets .Physical and Chemical Properties Analysis
“this compound” is a white to yellow solid at room temperature . It has a molecular weight of 259.22 . More detailed physical and chemical properties were not found in the available resources.Scientific Research Applications
Environmental Applications
- Water Purification : 2-(3-Nitrophenoxy)benzoic acid, along with other similar compounds, has been studied for its potential in the purification of water. Research on benzoic acid derivatives illuminated with near UV light in aqueous suspensions of TiO2 has shown promising results for the oxidation and mineralization of pollutants, indicating potential applications in environmental cleanup and water treatment processes (Matthews, 1990).
Chemical Analysis and Synthesis
- Studying Nitration Reactions : Investigations into the aqueous phase nitration of benzoic acid have provided insights into the formation and speciation of nitrated isomers. This research is crucial for understanding chemical reaction mechanisms and developing analytical techniques in chemistry (Tang, Wei, & Thompson, 2013).
- Development of Metal-Organic Frameworks : The use of benzoic acid derivatives, similar to this compound, in the synthesis of novel Zn-based metal-organic frameworks (MOFs) for catalytic applications has been explored. These studies contribute to the development of advanced materials for catalysis and other applications (Wu et al., 2017).
Pharmacological and Biological Research
- Studying Antipyretic Activities : Research on derivatives of benzoic acid, such as 2-Hydroxy-5-nitro benzoic acid, has led to the discovery of compounds with significant antipyretic activities. These findings are important for the development of new pharmacological agents (Molisho, 2015).
- Synthesis of Polyimide Films : Studies on the synthesis of benzoic acid derivatives and their use in creating polyimide films with specific properties highlight the relevance of these compounds in material science, particularly in the development of new polymers with unique characteristics (Yong-fen, 2012).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(3-nitrophenoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO5/c15-13(16)11-6-1-2-7-12(11)19-10-5-3-4-9(8-10)14(17)18/h1-8H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOXZMUNJIZOHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OC2=CC=CC(=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10285124 | |
Record name | 2-(3-nitrophenoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10285124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6312-86-3 | |
Record name | NSC40575 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40575 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(3-nitrophenoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10285124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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